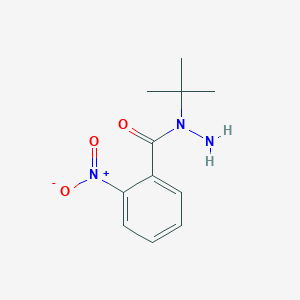

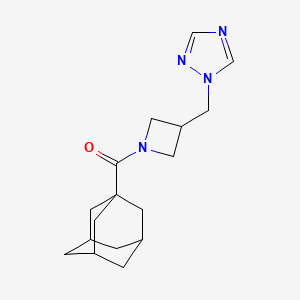

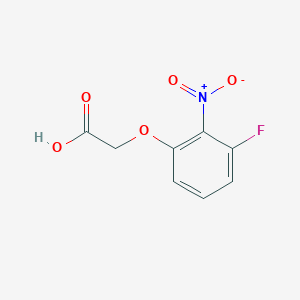

![molecular formula C17H15N3O5S B2690862 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide CAS No. 851988-56-2](/img/structure/B2690862.png)

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of similar compounds involves two main moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.6±0.1 g/cm3, a molar refractivity of 86.2±0.3 cm3, and a polar surface area of 89 Å2 .Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Compounds derived from benzoxazolone and benzothiazolone have been developed as anti-inflammatory and analgesic agents. These compounds, based on the concept of bivalent ligands, have shown significant activity in vitro and in vivo, comparable to established drugs such as indomethacin and ketorolac. They inhibit targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), with some exhibiting IC50 values below 1μM, indicating their strong potential in treating inflammation and pain without cytotoxicity against mammalian kidney and solid tumor cell lines (Abdelazeem et al., 2015).

Topoisomerase II Inhibition

A study on various benzothiazole derivatives found them to be effective inhibitors of eukaryotic DNA topoisomerase II, a critical enzyme for DNA replication and cell cycle progression. These findings suggest the potential use of these compounds in cancer therapy, with some derivatives showing higher activity than the reference drug etoposide (Pınar et al., 2004).

Antioxidant Activities

Novel compounds based on the pyrazolobenzothiazine ring system have demonstrated significant antioxidant activities. These studies highlight the therapeutic potential of these compounds in managing oxidative stress-related diseases and conditions (Ahmad et al., 2012).

Antimicrobial Activities

Benzothiazole derivatives have been identified as potent antimicrobial agents against a range of bacterial and fungal strains. These compounds serve as valuable scaffolds for the synthesis of new drugs targeting resistant microbial infections (Abbas et al., 2014).

Privileged Scaffold in Medicinal Chemistry

The benzoxazolone heterocycle and its bioisosters are considered "privileged scaffolds" in drug discovery due to their ability to mimic phenol or catechol in a metabolically stable template. They have broad therapeutic applications, ranging from analgesic, anti-inflammatory, to antipsychotic and neuroprotective agents (Poupaert et al., 2005).

Mechanism of Action

properties

IUPAC Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-22-10-3-9(4-11(5-10)23-2)16(21)19-20-17-18-12-6-13-14(25-8-24-13)7-15(12)26-17/h3-7H,8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEWGWKSDCVSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

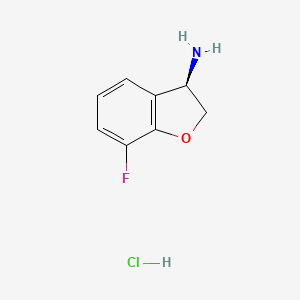

![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)

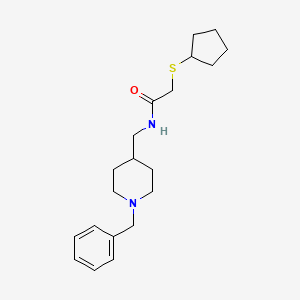

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)

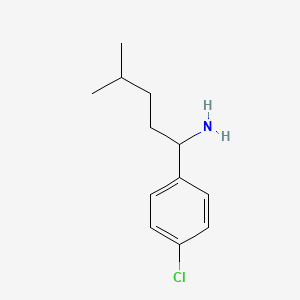

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)

![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)